molecular formula C9H10N2O3 B2383688 Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate CAS No. 64210-67-9

Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate

Cat. No. B2383688
CAS RN: 64210-67-9
M. Wt: 194.19
InChI Key: IGRUUQSUGJLZCM-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate is a heterocyclic compound with the CAS Number: 64210-67-9 . It has a molecular weight of 194.19 . The compound is colorless to yellow in its physical form .


Molecular Structure Analysis

The InChI code for Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate is 1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-3-4-10-6-11-7/h3-4,6H,2,5H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate is a colorless to yellow liquid . It has a molecular weight of 194.19 . The compound’s InChI code is 1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-3-4-10-6-11-7/h3-4,6H,2,5H2,1H3 .

Scientific Research Applications

Chemical Reactions and Synthesis

Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate is involved in various chemical reactions and synthesis processes. For instance, it has been used in the reaction with S-methylisothiosemicarbazide hydroiodide, forming 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones (Vetyugova et al., 2018).

Synthesis of Novel Compounds

It has also been instrumental in synthesizing various novel compounds. For example, it was used in the synthesis of pyrazolopyrimidinyl keto-esters and their enzymatic activity studies. These synthesized compounds demonstrated a potent effect on increasing the reactivity of cellobiase (Abd & Awas, 2008).

Supramolecular Architecture Studies

The compound has been a subject in studies of supramolecular architecture. The novel crystal structures of related compounds were characterized by X-ray diffraction analysis, revealing intricate molecular assemblies and aromaticities of the heterocyclic moieties (Pietrzak et al., 2018).

Synthesis of Antimicrobial Compounds

Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate is used in the synthesis of antimicrobial compounds. For instance, novel chromone-pyrimidine coupled derivatives synthesized using this compound exhibited significant in vitro antifungal and antibacterial activity (Tiwari et al., 2018).

Pharmaceutical Research

In pharmaceutical research, it has been used in synthesizing investigational compounds, as demonstrated in a study characterizing two polymorphic forms of an investigational pharmaceutical compound (Vogt et al., 2013).

Safety And Hazards

The compound is associated with hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 3-oxo-3-pyrimidin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-3-4-10-6-11-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRUUQSUGJLZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of ethanol (16.18 g, 0.351 mol) in diethyl ether (15 ml) was added to a solution of sodium hydride (13.71 g, 0.343 mol, 60% in paraffin, paraffin was removed by washing with hexane) in diethyl ether (100 ml). After stirring the mixture for 30 min, the solvent was evaporated under reduced pressure, and toluene (100 ml) was added. A solution of ethyl pyrimidine-4-carboxylate (30.86 g, 0.203 mol) and ethyl acetate (30.48 g, 0.346 mol) in toluene (100 ml) was added, and the mixture was heated at 80° C. for 3 hrs. Hydrochloric acid was added, then sodium bicarbonate was added to adjust to pH 4. The solution was partitioned between water and ethyl acetate. The organic layer was washed with brine and dried over sodium sulfate. The solvent was evaporated under reduced pressure to give ethyl 3-oxo-3-(pyrimidin-4-yl)propionate (36.10 g, 92%).
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16.18 g
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30.86 g
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30.48 g
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Synthesis routes and methods III

Procedure details

To a 25% solution (5.31 g, 10.52 mmol) of potassium tert-amylate in toluene was added dropwise a solution of ethyl pyrimidine-4-carboxylate (1.00 g, 6.57 mmol) and ethyl acetate (1.09 mL, 11.1 mmol) in toluene (2.4 ml) at room temperature. Disappearance of the ethyl ester was confirmed by HPLC analysis, water (5 mL), ethyl acetate (5 mL) and concentrated hydrochloric acid (0.45 mL) were added, and the mixture was extracted with ethyl acetate (4 mL). The organic layer was dried over sodium sulfate, and the solvent was evaporated under reduced pressure to give ethyl 3-oxo-3-(pyrimidin-4-yl)propionate (0.97 g, 76%).
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Synthesis routes and methods IV

Procedure details

A solution of ethanol (16.18 g, 0.351 mol) in diethyl ether (15 ml) was added to a solution of sodium hydride (13.71 g, 0.343 mol, 60% in paraffin, paraffin was removed by washing with hexane) in diethyl ether (100 ml). After stirring the mixture for 30 minutes, the solvent was evaporated under reduced pressure, and toluene (100 ml) was added to the residue. The solution was added with a solution of ethyl pyrimidine-4-carboxylate (intermediate 5, 30.86 g, 0.203 mol) and ethyl acetate (30.48 g, 0.346 mol) in toluene (100 ml), and the mixture was heated at 80° C. for 3 hours. The mixture was added with hydrochloric acid and then sodium bicarbonate to be adjusted to pH 4. The solution was partitioned between water and ethyl acetate. The organic layer was washed with brine and dried over sodium sulfate. The solvent was evaporated under reduced pressure to give ethyl 3-oxo-3-(pyrimidin-4-yl)propionate (intermediate 6, 36.10 g, 92%).
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16.18 g
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13.71 g
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15 mL
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100 mL
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30.86 g
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30.48 g
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100 mL
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Citations

For This Compound
1
Citations
V Vijayakumar, K Rajesh, P Reddy… - … & medicinal chemistry …, 2012 - europepmc.org
A series of β-keto esters were synthesized from heteroaryl esters and ethyl acetate using LiHMDS as base at-50 to-30 C. The increase in yields of cross condensed product were …
Number of citations: 4 europepmc.org

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